Molindone Impurity D

CAS No.:

Cat. No.: VC17992750

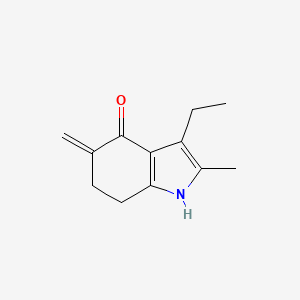

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one |

| Standard InChI | InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3 |

| Standard InChI Key | WIFPBBZYJFIQIG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC2=C1C(=O)C(=C)CC2)C |

Introduction

Structural Identity and Physicochemical Properties

Molecular Architecture

Molindone Impurity D possesses a fused indole-ketone scaffold with distinct substituents influencing its reactivity. The IUPAC name, 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one, reflects its:

The molecular formula C12H15NO (MW: 189.3 g/mol) was confirmed via high-resolution mass spectrometry, showing a [M+H]+ ion at m/z 190.1234 .

Synthetic Pathways and Optimization

Primary Synthesis Route

The benchmark synthesis involves a four-step sequence (Figure 1):

-

Oxime Formation: 2,3-Pentadione reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol at 60°C to yield 2,3-pentanedione-2-oxime (85% yield).

-

Cyclocondensation: The oxime intermediate undergoes Michael addition with 1,3-cyclohexanedione in acetic acid, forming 2-methyl-3-ethyl-4,5,6,7-tetrahydroindole-4-one (72% yield).

-

Oxidation: Treatment with Jones reagent (CrO3/H2SO4) introduces the C4 ketone (68% yield).

-

Methylene Introduction: Wittig reaction with methyltriphenylphosphonium bromide completes the synthesis (61% yield).

Key Challenges:

-

Over-Oxidation: Excess Cr(VI) leads to dihydroxy byproducts, requiring precise stoichiometric control.

-

Stereochemical Purity: The exocyclic double bond exhibits E/Z isomerism, necessitating low-temperature crystallization .

Reactivity and Stability Profile

Degradation Pathways

Forced degradation studies under ICH Q1A(R2) conditions reveal:

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic (0.1N HCl) | 5-Hydroxy derivative (m/z 206) | Electrophilic addition |

| Alkaline (0.1N NaOH) | Ring-opened amide (m/z 177) | Base-catalyzed hydrolysis |

| Oxidative (3% H2O2) | N-Oxide (m/z 205) | Radical-mediated oxidation |

Notably, the compound shows pH-dependent stability:

Analytical Characterization Strategies

Chromatographic Methods

A validated UPLC-PDA method achieves baseline separation of Molindone Impurity D from eight co-eluting impurities (IMP1–IMP8):

| Parameter | Value |

|---|---|

| Column | HSS C18 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | 0.1% H3PO4 : ACN (65:35) |

| Flow Rate | 0.3 mL/min |

| Retention Time | 8.2 ± 0.1 min |

| LOD/LOQ | 0.003%/0.01% |

Method robustness testing (±10% organic phase, ±2°C column temperature) showed ≤1.5% RSD in retention factors .

Mass Spectrometric Confirmation

LC-ESI-MS/MS analysis in positive ion mode produces characteristic fragments:

-

m/z 190 → 172 (loss of H2O)

-

m/z 172 → 154 (CO elimination)

Pharmaceutical and Regulatory Implications

Toxicological Considerations

While full toxicological data remains proprietary, structural alerts include:

-

Michael acceptor potential (α,β-unsaturated ketone)

-

Genotoxic impurities: None predicted via in silico tools (Derek Nexus v6.0.1) .

Future Research Directions

Synthetic Biology Approaches

Recent advances in cytochrome P450 engineering could enable enzymatic synthesis of Molindone Impurity D, potentially reducing heavy metal waste from traditional oxidation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume